Simultaneous Dual-Analyte Blood-Brain Barrier Method: [13C12]Sucrose as Permeability Marker vs. [13C6]Sucrose as Vascular Marker
In a direct head-to-head methodological comparison, [13C12]sucrose (Sucrose-13C6-glu-13C6-fru) and [13C6]sucrose were simultaneously quantified by UPLC-MS/MS to serve distinct and non-interchangeable roles: [13C12]sucrose quantifies brain uptake clearance (BBB permeability), while [13C6]sucrose, administered 30 seconds prior to sacrifice, corrects for intravascular brain content without requiring transcardiac perfusion [1]. The dual-analyte approach was validated in mice and demonstrated that vascular marker correction (using [13C6]sucrose) produced brain concentration values equivalent to those obtained by the gold-standard transcardiac perfusion method (0.037 ± 0.005 vs. 0.035 ± 0.003 percent injected dose per gram tissue, respectively, not significantly different) [2]. This orthogonal dual-labeling strategy is only possible because the M+12 mass shift of the fully labeled species is resolved from the M+6 shift of [13C6]sucrose, enabling baseline-resolved multiple reaction monitoring (MRM) transitions within a single analytical run [1].
| Evidence Dimension | Simultaneous dual-analyte quantification within a single UPLC-MS/MS run for BBB permeability vs. vascular space correction |
|---|---|
| Target Compound Data | [13C12]sucrose (Sucrose-13C6-glu-13C6-fru): linear range 2–400 ng/g brain tissue, 10–1000 ng/mL plasma; r² ≥ 0.99; serves as BBB permeability marker |
| Comparator Or Baseline | [13C6]sucrose: linear range 10–400 ng/g brain tissue, 10–1000 ng/mL plasma; r² ≥ 0.99; serves as vascular space marker; [2H2]sucrose used as internal standard for both |
| Quantified Difference | Equivalent brain uptake clearance values between vascular marker correction and transcardiac perfusion methods (not significantly different); brain Cbr: 0.037 ± 0.005% ID/g (vascular marker) vs. 0.035 ± 0.003% ID/g (perfusion) for [13C12]sucrose |
| Conditions | Female C57BL/6 mice; i.v. bolus 10 mg/kg [13C12]sucrose at t=0, 10 mg/kg [13C6]sucrose at t=14.5 min, terminal sampling at t=15 min; UPLC-MS/MS in negative-ion MRM mode; n=5 per group |
Why This Matters
Procurement of Sucrose-13C6-glu-13C6-fru is mandatory for any dual-analyte BBB study design requiring non-perfusion vascular correction; single-ring-labeled (M+6) analogs cannot substitute for either role without collapsing the orthogonal detection scheme.
- [1] Chowdhury EA, Alqahtani F, Bhattacharya R, Mehvar R, Bickel U. Simultaneous UPLC–MS/MS analysis of two stable isotope labeled versions of sucrose in mouse plasma and brain samples as markers of blood-brain barrier permeability and brain vascular space. J Chromatogr B. 2018;1073:19–26. doi:10.1016/j.jchromb.2017.12.007. View Source
- [2] Chowdhury EA, Alqahtani F, Bhattacharya R, Mehvar R, Bickel U. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose. Fluids Barriers CNS. 2020;17:61. doi:10.1186/s12987-020-00224-1. View Source
